molecular formula C10H17BrN4O2 B2886603 Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2402839-13-6

Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No.: B2886603
CAS No.: 2402839-13-6
M. Wt: 305.176
InChI Key: HCMHTTKFEWOACP-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate is a synthetic organic compound that features a triazole ring, a bromine atom, and a tert-butyl carbamate group

Preparation Methods

The synthesis of Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of 5-bromo-4-methyl-1,2,4-triazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with tert-butyl carbamate under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Chemical Reactions Analysis

Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate can undergo various chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and carbamate-containing molecules. Compared to these, Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate is unique due to the presence of both a bromine atom and a tert-butyl carbamate group, which confer distinct chemical and biological properties. Examples of similar compounds include tert-butyl (2-bromoethyl)carbamate and tert-butyl N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate .

Properties

IUPAC Name

tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN4O2/c1-10(2,3)17-9(16)12-6-5-7-13-14-8(11)15(7)4/h5-6H2,1-4H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMHTTKFEWOACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(N1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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